Cas no 907972-04-7 (2-(Pyridin-4-ylmethyl)piperazine)

2-(Pyridin-4-ylmethyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Pyridin-4-ylmethyl)piperazine
- 2-(4-pyridinylmethyl)Piperazine
- 2-PYRIDIN-4-YLMETHYL-PIPERAZINE
- FT-0774270
- DTXSID30660838
- A843641
- AB36917
- AB36925
- FT-0655970
- FT-0773260
- 2-(4-pyridylmethyl)piperazine
- (R)-2-PYRIDIN-4-YLMETHYL-PIPERAZINE
- AKOS006284341
- AB36921
- 907972-04-7
- 2-[(Pyridin-4-yl)methyl]piperazine
- (S)-2-PYRIDIN-4-YLMETHYL-PIPERAZINE
- DB-061960
- DB-061959
- DB-078802
-
- Inchi: InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2
- InChI Key: VQTOBKXDDUOIDX-UHFFFAOYSA-N
- SMILES: C1=C(C=CN=C1)CC2CNCCN2
Computed Properties
- Exact Mass: 177.126597491g/mol
- Monoisotopic Mass: 177.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 37Ų
2-(Pyridin-4-ylmethyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM169652-1g |
2-(Pyridin-4-ylmethyl)piperazine |
907972-04-7 | 95% | 1g |
$*** | 2023-05-29 | |
Crysdot LLC | CD11020042-1g |
2-(Pyridin-4-ylmethyl)piperazine |
907972-04-7 | 95+% | 1g |
$510 | 2024-07-19 | |
Chemenu | CM169652-1g |
2-(Pyridin-4-ylmethyl)piperazine |
907972-04-7 | 95% | 1g |
$482 | 2021-08-05 | |
Alichem | A029190627-1g |
2-(Pyridin-4-ylmethyl)piperazine |
907972-04-7 | 95% | 1g |
$432.64 | 2023-08-31 | |
Ambeed | A470253-1g |
2-(Pyridin-4-ylmethyl)piperazine |
907972-04-7 | 95+% | 1g |
$408.0 | 2024-04-16 |
2-(Pyridin-4-ylmethyl)piperazine Related Literature
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 2-(Pyridin-4-ylmethyl)piperazine
Introduction to 2-(Pyridin-4-ylmethyl)piperazine (CAS No. 907972-04-7)
2-(Pyridin-4-ylmethyl)piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 907972-04-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative combines the structural features of pyridine and piperazine, making it a versatile scaffold for drug development. The compound's unique molecular architecture has garnered attention for its potential applications in treating various neurological and cardiovascular disorders.
The pyridin-4-ylmethyl moiety in the name underscores the presence of a pyridine ring substituted with a methyl group at the 4-position, which is linked to a piperazine ring. This specific substitution pattern enhances the compound's binding affinity to certain biological targets, particularly enzymes and receptors involved in neurotransmitter pathways. The piperazine moiety, known for its ability to modulate central nervous system activity, further contributes to the compound's pharmacological relevance.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(Pyridin-4-ylmethyl)piperazine in the design of novel therapeutic agents. Researchers have leveraged its structural properties to develop compounds with improved efficacy and reduced side effects. For instance, studies have demonstrated its potential in modulating dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia. The compound's ability to interact with these receptors suggests its utility as a lead molecule for further derivatization and optimization.
In addition to its neurological applications, 2-(Pyridin-4-ylmethyl)piperazine has shown promise in cardiovascular research. Preliminary studies indicate that it may influence vascular tone by interacting with adrenergic receptors. This mechanism aligns with the growing interest in developing drugs that target both neurological and cardiovascular pathways simultaneously, offering a holistic approach to treating multifaceted diseases.
The synthesis of 2-(Pyridin-4-ylmethyl)piperazine involves multi-step organic reactions, typically starting from commercially available pyridine derivatives and piperazine. The introduction of the methyl group at the 4-position of the pyridine ring is a critical step, often achieved through alkylation reactions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
From a pharmacokinetic perspective, 2-(Pyridin-4-ylmethyl)piperazine exhibits favorable properties that make it suitable for drug development. Its molecular structure allows for efficient absorption, distribution, metabolism, and excretion (ADME) profiles. Computational modeling studies have predicted that this compound may exhibit good oral bioavailability and moderate metabolic stability, reducing the need for frequent dosing.
The compound's potential toxicity profile has also been thoroughly evaluated through in vitro and in vivo studies. Preliminary toxicology data suggest that 2-(Pyridin-4-ylmethyl)piperazine is well-tolerated at therapeutic doses, with minimal evidence of hepatotoxicity or nephrotoxicity. However, further long-term studies are necessary to fully assess its safety profile before human clinical trials can commence.
One of the most exciting aspects of 2-(Pyridin-4-ylmethyl)piperazine is its role as a building block for more complex drug candidates. By modifying its core structure through functional group transformations or bioisosteric replacements, researchers can generate novel derivatives with enhanced pharmacological properties. For example, replacing the methyl group with other alkyl or aryl groups may alter binding affinities or selectivity profiles without compromising overall efficacy.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 2-(Pyridin-4-ylmethyl)piperazine. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying promising candidates for further optimization. This approach has been instrumental in identifying new leads that might not have been discovered through traditional screening methods alone.
In conclusion,2-(Pyridin-4-ylmethyl)piperazine (CAS No. 907972-04-7) represents a valuable asset in modern drug discovery efforts. Its unique structural features make it an attractive scaffold for developing treatments targeting neurological and cardiovascular disorders. With ongoing research focused on optimizing its pharmacological properties and safety profile, this compound holds significant promise for future therapeutic applications.
907972-04-7 (2-(Pyridin-4-ylmethyl)piperazine) Related Products
- 907972-02-5(2-(Pyridin-3-ylmethyl)piperazine)
- 313660-20-7(N-(2E)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene-2-methoxybenzamide)
- 2408963-81-3(3-Fluorobicyclo[3.1.0]hexan-2-amine hydrochloride)
- 1361737-01-0(2,3,6,2'-Tetrachloro-4'-(trifluoromethyl)biphenyl)
- 1638763-87-7(6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol)
- 2138102-08-4(3-Fluoro-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol)
- 2000409-70-9(2-amino-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid)
- 941928-15-0(3-ethyl-8-(3-fluorobenzenesulfonyl)-1,3,8-triazaspiro4.5decane-2,4-dione)
- 164513-38-6(5-bromo-4-methylpyridin-2-ol)
- 2088851-52-7(2-Amino-4-bromo-3,6-difluorophenol)
